molecular formula C5H2BrClIN B3090447 2-Bromo-5-chloro-3-iodopyridine CAS No. 1211535-24-8

2-Bromo-5-chloro-3-iodopyridine

Cat. No.: B3090447
CAS No.: 1211535-24-8
M. Wt: 318.34 g/mol
InChI Key: JTAAZYYDQXYDME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-chloro-3-iodopyridine is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the this compound molecule transfers a halogen atom to a transition metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds. The compound’s role in Suzuki-Miyaura coupling reactions allows for the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by exposure to light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-iodopyridine, bromination and chlorination can be carried out using bromine and chlorine sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in specialized reactors to handle the hazardous nature of halogenating agents .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-chloro-3-iodopyridine is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drug candidates often involves this compound as an intermediate.

    Industry: It is utilized in the production of advanced materials and agrochemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-iodopyridine
  • 2-Chloro-5-iodopyridine
  • 5-Bromo-2-chloropyridine

Comparison: 2-Bromo-5-chloro-3-iodopyridine is unique due to the presence of three different halogens on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a more versatile intermediate compared to compounds with fewer or identical halogens .

Biological Activity

2-Bromo-5-chloro-3-iodopyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation reactions. For example, the compound can be synthesized through the bromination of 5-chloro-2-aminopyridine followed by iodination reactions. The detailed synthetic pathway often involves the use of reagents such as iodine, N-bromosuccinimide (NBS), and various solvents under controlled conditions to achieve high yields and purity .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The compound’s mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential interactions with drugs metabolized by this pathway, which could have implications for drug-drug interactions in clinical settings . Notably, it does not significantly inhibit other CYP enzymes such as CYP2C19 or CYP3A4, indicating a degree of selectivity that could be beneficial in pharmacological applications .

Neuropharmacological Effects

Preliminary studies have explored the neuropharmacological effects of this compound, particularly its influence on G protein-coupled receptors (GPCRs). It has shown promise in modulating receptor activity, which could lead to developments in pain management therapies. The compound's ability to induce antinociceptive effects with reduced side effects is particularly noteworthy .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in Organic & Biomolecular Chemistry reported that the compound inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
  • CYP Inhibition Profile : In a pharmacokinetic study, it was found that this compound acted as a selective inhibitor for CYP1A2, with an IC50 value indicating significant potency compared to other tested compounds .
  • Neuropharmacological Effects : A thesis from Vrije Universiteit Brussel highlighted the compound's potential in modulating opioid receptors, suggesting its utility in developing new analgesics with fewer side effects compared to traditional opioids .

Summary Table of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibits growth of bacteriaCell membrane disruption
Enzyme InhibitionCYP1A2 inhibitorCompetitive inhibition
NeuropharmacologicalAntinociceptive propertiesModulation of GPCRs

Properties

IUPAC Name

2-bromo-5-chloro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAAZYYDQXYDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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